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Compound of Interest

Compound Name: Cdk8-IN-1

Cat. No.: B3028136 Get Quote

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog

CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex acts as

a molecular bridge between DNA-binding transcription factors and RNA Polymerase II, thereby

controlling gene expression.[3][4] CDK8 has been identified as an oncogene in several

cancers, including colorectal cancer, where it plays a crucial role in driving proliferation through

the Wnt/β-catenin signaling pathway.[3][4] Its involvement in various cancer-related signaling

pathways, such as STAT, TGF-β, and Notch, makes it a compelling target for therapeutic

intervention.[1][4][5]

Cdk8-IN-1 and its analogs are potent and selective small molecule inhibitors of CDK8. These

inhibitors serve as valuable chemical probes for elucidating the biological functions of CDK8

and as starting points for drug discovery campaigns. Their high potency and selectivity make

them ideal for use in high-throughput screening (HTS) assays to identify novel modulators of

CDK8 activity and downstream pathways.

Mechanism of Action

CDK8 exerts its regulatory effects primarily by phosphorylating transcription factors and

components of the transcriptional machinery.[4][5] For instance, in the Wnt pathway, CDK8 is

recruited to Wnt-responsive genes and enhances β-catenin's transcriptional activity.[3][6] It also

directly phosphorylates various members of the STAT family of transcription factors, modulating

cytokine responses.[2] Cdk8-IN-1 acts as an ATP-competitive inhibitor, binding to the kinase
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domain of CDK8 and preventing the transfer of phosphate to its substrates, thereby blocking its

downstream signaling functions.
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Caption: Simplified CDK8 signaling in Wnt and STAT pathways.

Data Presentation
The following tables summarize the inhibitory potency of Cdk8-IN-1 and related compounds

against various kinases and their anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity
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Compound
Target
Kinase

IC50 (nM)
Binding
Affinity (Kd,
nM)

Selectivity
Notes

Reference

Cdk8-IN-1 CDK8 3 -
Potent and
selective
for CDK8.

[7]

CDK8/19-IN-

1
CDK8 0.46 46

Dual inhibitor

of CDK8 and

CDK19.

[8][9]

CDK19 0.99 25

Also weakly

inhibits CDK2

(62% at

1µM).

[8][9]

CDK9 270 -

>580-fold

selective over

CDK9.

[8][9]

Senexin B CDK8/19 ~250 -

Used in

studies to

reverse drug

resistance.

[10]

Cortistatin A

(CA)
CDK8 12 -

Natural

product

inhibitor of

CDK8/19.

[11]

T-474 CDK8 1.6 -

Highly

selective dual

inhibitor.

[12]

| | CDK19 | 1.9 | - | >80% inhibition of Haspin at 300nM. |[12] |

Table 2: Anti-proliferative Activity (GI50/IC50)
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Compound Cell Line Cancer Type
GI50 / IC50
(nM)

Reference

CDK8/19-IN-1 Multiple Lines
Colon, Multiple
Myeloma,
AML, Lung

0.43 - 2.5 [8][9]

MSC2530818 HCT116
Colorectal

Carcinoma
11 [13]

BI-1347 HCT116
Colorectal

Carcinoma
2 [13]

| CCT251921 | HCT116 | Colorectal Carcinoma | 10 |[13] |

Experimental Protocols
Protocol 1: In Vitro Biochemical HTS Assay for CDK8 Inhibitors

This protocol describes a generic, luminescence-based kinase assay suitable for HTS, such as

the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase

reaction.

Materials:

Recombinant human CDK8/Cyclin C enzyme complex (BPS Bioscience, #40035)[14]

Kinase substrate (e.g., recombinant STAT1 or a generic peptide substrate)

Cdk8-IN-1 (positive control inhibitor)

ATP

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)

[15]

ADP-Glo™ Kinase Assay Kit (Promega)

Assay plates (e.g., white, 384-well, low-volume)
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Acoustic liquid handler or multichannel pipette

Plate reader capable of measuring luminescence

Assay Principle: The CDK8 enzyme phosphorylates a substrate using ATP, generating ADP.

The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete remaining ATP. A

detection reagent is then added to convert ADP to ATP, which is used by a luciferase to

generate a light signal proportional to the initial ADP produced. Inhibitors of CDK8 will result in

a lower signal.

Procedure:

Compound Plating: Prepare a dose-response plate of test compounds and Cdk8-IN-1 (e.g.,

11-point, 3-fold serial dilution starting from 10 µM) in DMSO. Using an acoustic liquid

handler, transfer a small volume (e.g., 25-50 nL) of compounds, positive control (Cdk8-IN-1),

and negative control (DMSO) to a 384-well assay plate.

Enzyme Preparation: Dilute the CDK8/Cyclin C enzyme complex to a 2X working

concentration in Kinase Assay Buffer. The optimal concentration should be determined

empirically to be in the linear range of the assay.

Substrate/ATP Mix Preparation: Prepare a 2X working solution of the substrate and ATP in

Kinase Assay Buffer. The ATP concentration should be at or near the Km for CDK8 to ensure

sensitivity to ATP-competitive inhibitors.

Kinase Reaction:

Add 5 µL of the 2X CDK8/Cyclin C solution to each well of the assay plate.

Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix. The final volume is 10 µL.

Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[15]

Signal Detection (ADP-Glo™):
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40

minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room

temperature to allow the luminescent signal to stabilize.

Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO

(0% inhibition) and no-enzyme (100% inhibition) controls.

Fit the dose-response data to a four-parameter logistic model to determine the IC50 value

for each compound.
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Assay Development & Validation
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Caption: A typical workflow for a high-throughput screening campaign.

Protocol 2: Cell-Based Assay for CDK8 Activity

This protocol measures the inhibition of phosphorylation of STAT1 at Serine 727 (pSTAT1-

S727), a known cellular substrate of CDK8, in response to interferon-gamma (IFN-γ)

stimulation.

Materials:

VCaP prostate cancer cells or SW480 colon cancer cells[12]
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Cell culture medium (e.g., DMEM with 10% FBS)

Cdk8-IN-1

Recombinant human IFN-γ

Assay plates (e.g., 96-well or 384-well, clear bottom)

Lysis Buffer (with protease and phosphatase inhibitors)

Antibodies: Rabbit anti-pSTAT1 (S727), Rabbit anti-Total STAT1, and a compatible

secondary antibody (e.g., HRP-conjugated or fluorescent).

Detection system (e.g., ELISA, Western Blot, or high-content imaging system).

Procedure:

Cell Plating: Seed cells into assay plates at a density that will result in a sub-confluent

monolayer (e.g., 80-90%) at the time of the assay. Incubate overnight.

Compound Treatment: Treat cells with serially diluted Cdk8-IN-1 or test compounds for 1-2

hours prior to stimulation. Include DMSO as a negative control.

Cell Stimulation: Add IFN-γ to a final concentration of 10-50 ng/mL to all wells except for the

unstimulated control. Incubate for 30-60 minutes.

Cell Lysis: Aspirate the medium and wash cells with cold PBS. Add Lysis Buffer to each well

and incubate on ice for 10 minutes.

Detection of pSTAT1 (S727):

For ELISA/In-Cell Western: Fix and permeabilize cells in the plate. Block with a suitable

blocking buffer. Incubate with the primary antibody against pSTAT1 (S727), followed by

incubation with the labeled secondary antibody. Read the signal on a plate reader.

Normalize the pSTAT1 signal to total cell number (e.g., using a DNA stain like DAPI).

For Western Blot: Collect the lysates, determine protein concentration, and perform

standard SDS-PAGE and Western blotting using antibodies against pSTAT1 (S727) and
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Total STAT1 (as a loading control).

Data Analysis: Quantify the pSTAT1 signal for each treatment. Calculate the percent

inhibition of STAT1 phosphorylation relative to the IFN-γ-stimulated DMSO control.

Determine the IC50 value for Cdk8-IN-1 and test compounds.

HTS Assay Quality Control
The quality and reliability of an HTS assay are critical for identifying genuine hits. The Z'-factor

is a statistical parameter used to quantify the separation between the positive and negative

controls, thus evaluating the suitability of an assay for HTS.[16][17]

Z'-Factor Formula: Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg |

Where:

SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no

inhibition, high signal).

SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g.,

full inhibition, low signal).

Interpretation:[18][19]

Z' > 0.5: An excellent assay, suitable for HTS.

0 < Z' < 0.5: A marginal assay, may require optimization.

Z' < 0: An unsuitable assay.

Caption: The relationship between control distributions and the Z'-factor formula.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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